
3-nitro-N-(2H-tetrazol-5-ylcarbamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-nitro-N-(2H-tetrazol-5-ylcarbamoyl)benzamide is a chemical compound that belongs to the class of benzamides It features a nitro group, a tetrazole ring, and a carbamoyl group attached to a benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(2H-tetrazol-5-ylcarbamoyl)benzamide typically involves the following steps:
Nitration of Benzamide: Benzamide is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position.
Formation of Tetrazole Ring: The nitrated benzamide is then reacted with sodium azide and ammonium chloride under acidic conditions to form the tetrazole ring.
Carbamoylation: The resulting compound is treated with phosgene or a suitable carbamoylating agent to introduce the carbamoyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-nitro-N-(2H-tetrazol-5-ylcarbamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3-amino-N-(2H-tetrazol-5-ylcarbamoyl)benzamide.
Substitution: Formation of substituted tetrazole derivatives.
Applications De Recherche Scientifique
3-nitro-N-(2H-tetrazol-5-ylcarbamoyl)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as explosives or propellants.
Mécanisme D'action
The mechanism of action of 3-nitro-N-(2H-tetrazol-5-ylcarbamoyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The nitro group and tetrazole ring play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-nitro-1,2,4-triazol-5-one: A heterocyclic compound with similar explosive characteristics.
3-nitrobenzamide: Lacks the tetrazole ring and carbamoyl group, making it less versatile in certain applications.
N-(2H-tetrazol-5-ylcarbamoyl)benzamide:
Uniqueness
3-nitro-N-(2H-tetrazol-5-ylcarbamoyl)benzamide is unique due to the presence of both the nitro group and the tetrazole ring, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity patterns not seen in similar compounds.
Propriétés
Numéro CAS |
521058-43-5 |
|---|---|
Formule moléculaire |
C9H7N7O4 |
Poids moléculaire |
277.20 g/mol |
Nom IUPAC |
3-nitro-N-(2H-tetrazol-5-ylcarbamoyl)benzamide |
InChI |
InChI=1S/C9H7N7O4/c17-7(5-2-1-3-6(4-5)16(19)20)10-9(18)11-8-12-14-15-13-8/h1-4H,(H3,10,11,12,13,14,15,17,18) |
Clé InChI |
CBVKYWOYOUYKAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(=O)NC2=NNN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


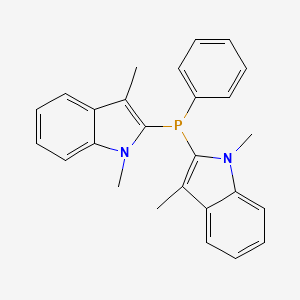
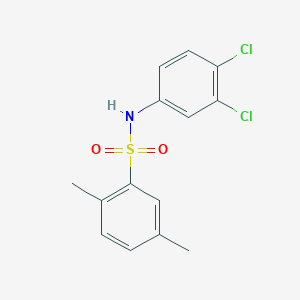
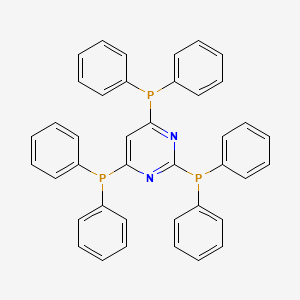
![6-Acetyl-2-oxa-6-azabicyclo[3.2.0]heptan-4-one](/img/structure/B14226570.png)
![Benzenesulfonamide, 4-[3-(2-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14226578.png)
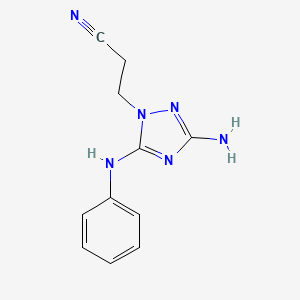
![N-[3-(1-hydroxyethyl)phenyl]-3-methylbenzamide](/img/structure/B14226596.png)
![3-[2-(4-Methoxyphenyl)ethenylidene]heptan-1-OL](/img/structure/B14226597.png)
![n-{2-Fluoro-4-[hydroxy(phenyl)methyl]phenyl}methanesulfonamide](/img/structure/B14226611.png)
![1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14226633.png)
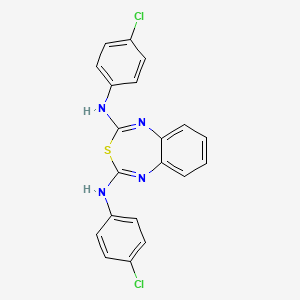

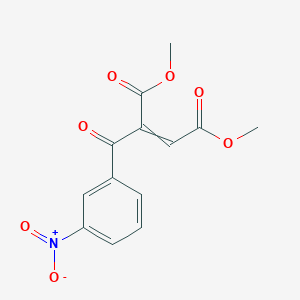
![Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]-](/img/structure/B14226648.png)
